molecular formula C15H10ClN5OS B12540690 6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine

6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B12540690
M. Wt: 343.8 g/mol
InChI Key: YOIKJRNDNOWXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure combining a furo[2,3-d]pyrimidine core with a thiadiazole moiety, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This can be achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the thiadiazole moiety: This step involves the reaction of the intermediate with thiosemicarbazide under reflux conditions to form the thiadiazole ring.

    Final coupling: The final step involves coupling the thiadiazole intermediate with the furo[2,3-d]pyrimidine core under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole moiety and exhibits similar biological activities.

    6-chlorobenzo[d]thiazol-2-yl derivatives: Contains a benzothiazole ring and is used in similar applications.

    1,3,4-oxadiazole derivatives: Contains an oxadiazole ring and is known for its antimicrobial properties.

Uniqueness

6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine is unique due to its combination of a furo[2,3-d]pyrimidine core with a thiadiazole moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Biological Activity

The compound 6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine (CAS: 866182-93-6) is a novel heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of the compound is C15H10ClN5OSC_{15}H_{10}ClN_5OS, with a molar mass of 343.79 g/mol. The predicted properties include:

  • Density : 1.506 g/cm³
  • Boiling Point : 521.8 °C
  • pKa : 4.76

These properties suggest a stable compound suitable for various biological assays and applications.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets and pathways:

  • Antimicrobial Activity : The compound exhibits significant activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. It likely disrupts critical biochemical pathways essential for the survival and replication of the bacteria .
  • Anticancer Properties : Research has shown that derivatives of thiadiazole compounds, including this one, demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing cell cycle arrest and apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases .
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications in the chemical structure significantly influence the biological activity. For instance, changing substituents on the thiadiazole ring can enhance potency against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism of Action
AntitubercularMycobacterium tuberculosisNot specifiedInhibition of bacterial growth
AnticancerMCF-7IC50 = 10.10 µg/mLInduction of apoptosis via caspase activation
AnticancerHepG2IC50 = 2.32 µg/mLCell cycle arrest at S and G2/M phases
AntimicrobialGram-positive bacteriaMIC = 32 μg/mLDisruption of cell wall synthesis

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Anticancer Study : A study evaluated several derivatives based on the thiadiazole scaffold against MCF-7 and HepG2 cell lines. The most potent derivative exhibited an IC50 value as low as 2.32 µg/mL, demonstrating a significant improvement over earlier compounds .
  • Antimicrobial Evaluation : Compounds similar to this compound have shown promising results against various pathogens, including Pseudomonas aeruginosa and Candida albicans, with MIC values comparable to standard antibiotics .

Properties

Molecular Formula

C15H10ClN5OS

Molecular Weight

343.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H10ClN5OS/c1-8-11-13(20-15-21-19-7-23-15)17-6-18-14(11)22-12(8)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,17,18,20,21)

InChI Key

YOIKJRNDNOWXBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=NC=NC(=C12)NC3=NN=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.